7-Methoxycoumarin-4-acetic acid

Catalog No.
S562588
CAS No.
62935-72-2
M.F
C7H13NO4
M. Wt
234.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxycoumarin-4-acetic acid

CAS Number

62935-72-2

Product Name

7-Methoxycoumarin-4-acetic acid

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)acetic acid

Molecular Formula

C7H13NO4

Molecular Weight

234.2 g/mol

InChI

InChI=1S/C12H10O5/c1-16-8-2-3-9-7(4-11(13)14)5-12(15)17-10(9)6-8/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

JUQLUIFNNFIIKC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O

Synonyms

2-Aminoheptanedioicacid;627-76-9;2-Aminopimelate;dl-alpha-Aminopimelicacid;Heptanedioicacid,2-amino-;DL-2-Aminopimelate;alpha-Aminopimelicacid;dl-2-Aminopimelicacid;2-Amino-heptanedioicacid;DL-2-Aminoheptanedioicacid;CHEMBL111050;CHEBI:64305;JUQLUIFNNFIIKC-UHFFFAOYSA-N;3721-85-5;heptyline;6382-70-3;2-Aminoheptanedioicacid#;(+-)-2-Aminopimelicacid;D,L-alpha-Aminopimelicacid;(?-2-Aminoheptanedioicacid;d,l-2-aminoheptanedioicacid;dl-.alpha.-Aminopimelicacid;SCHEMBL116556;AC1L2Q56;AC1Q5W38

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O

Fluorogenic Substrate for Protease Activity Analysis

MCA's primary function lies in its role as a fluorogenic substrate for studying protease activity. It can be attached to peptides specifically recognized by proteases. When the protease cleaves the peptide bond between MCA and the peptide, MCA releases a fluorescent signal. This signal can be easily measured using a fluorescence plate reader, allowing researchers to quantify protease activity in real-time.

Development of Förster Resonance Energy Transfer (FRET) Pairs

MCA can be used to create FRET pairs with other molecules, such as dinitrophenyl (DNP). In FRET, the excitation energy of one molecule (donor) is transferred to another molecule (acceptor) through non-radiative coupling. By incorporating MCA as the donor and DNP as the acceptor in a peptide substrate, researchers can monitor protease activity based on changes in the FRET signal.

7-Methoxycoumarin-4-acetic acid is a monocarboxylic acid with the chemical formula C₁₂H₁₀O₅ and a CAS number of 62935-72-2. It belongs to the coumarin family, which is characterized by its aromatic structure and biological activity. This compound is recognized for its role as a fluorochrome, meaning it can emit fluorescence under specific conditions, making it valuable in various scientific applications, particularly in biochemistry and molecular biology .

MCA itself does not have a known mechanism of action in biological systems. Its primary function is as a precursor for fluorescent probes. These probes, derived from MCA, can target specific molecules within cells or organisms. The mechanism of action then depends on the design of the specific probe and its interaction with the target molecule []. For instance, a probe designed to bind to enzymes might inhibit their activity, while a probe targeting specific proteins within a cell might serve as a marker for cellular processes.

The reactivity of 7-Methoxycoumarin-4-acetic acid primarily involves its carboxylic acid group, which can participate in typical organic reactions such as esterification and amidation. It can also undergo nucleophilic substitution reactions due to the presence of the methoxy group. Additionally, this compound can be modified to produce derivatives that enhance its fluorescent properties or alter its solubility and reactivity .

7-Methoxycoumarin-4-acetic acid exhibits various biological activities, including antimicrobial and antioxidant properties. Its fluorescent characteristics make it particularly useful in biological imaging and tracking cellular processes. Research has demonstrated that derivatives of this compound can selectively label proteins, aiding in the study of protein interactions and functions in living cells .

Several synthesis methods have been reported for 7-Methoxycoumarin-4-acetic acid:

  • Condensation Reactions: Typically involves the condensation of 7-methoxycoumarin with acetic anhydride or acetic acid in the presence of a catalyst.
  • Esterification: The reaction of 7-methoxycoumarin with acetic acid under acidic conditions can yield this compound.
  • Modification of Existing Coumarins: Starting from other coumarin derivatives, chemical modifications such as alkylation or acylation can be employed to synthesize 7-Methoxycoumarin-4-acetic acid .

7-Methoxycoumarin-4-acetic acid has a wide range of applications:

  • Fluorescent Probes: Used extensively in biological assays and imaging techniques due to its fluorescence properties.
  • Biochemical Research: Acts as a labeling agent for proteins and other biomolecules, facilitating studies on cellular mechanisms.
  • Pharmaceuticals: Investigated for potential therapeutic effects due to its biological activities, including antioxidant properties .

Research on interaction studies involving 7-Methoxycoumarin-4-acetic acid has focused on its binding affinity with various biomolecules. These studies have shown that it can interact with proteins, potentially altering their function or stability. The compound's ability to fluoresce upon binding makes it an excellent candidate for real-time monitoring of these interactions in live cells .

Several compounds share structural similarities with 7-Methoxycoumarin-4-acetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
CoumarinBasic coumarin structureKnown for its fragrance and flavor
7-HydroxycoumarinHydroxyl group at position 7Exhibits strong antioxidant activity
4-MethylcoumarinMethyl group at position 4Used in perfumery and as a flavoring agent
6-MethylcoumarinMethyl group at position 6Exhibits antimicrobial properties

Uniqueness: What sets 7-Methoxycoumarin-4-acetic acid apart is its combination of a methoxy group and an acetic acid moiety, which enhances its solubility and fluorescence compared to other coumarins. This unique structure allows for specific applications in biochemical research that may not be feasible with other similar compounds .

Structural Characterization and Nomenclature

7-Methoxycoumarin-4-acetic acid consists of a coumarin backbone (2H-chromen-2-one) substituted with a methoxy group at position 7 and an acetic acid chain at position 4. The IUPAC name is 2-(7-methoxy-2-oxochromen-4-yl)acetic acid, and it is also referred to as MCA-OH or NSC 378137. Key structural elements include:

  • Coumarin core: A fused benzene-pyrone ring system.
  • Methoxy substituent: Enhances electron density and solubility.
  • Acetic acid side chain: Enables covalent conjugation to biomolecules.

Structural Formula:
$$ \text{C}{12}\text{H}{10}\text{O}_5 $$
InChIKey: ZEKAXIFHLIITGV-UHFFFAOYSA-N
SMILES: COC1=CC=C2C(CC(O)=O)=CC(=O)OC2=C1

Physicochemical Properties

Molecular Parameters and Identification

PropertyValueSource
Molecular Weight234.21 g/mol
CAS Number62935-72-2
Melting Point193°C (dec.)
Flash Point87°C (189°F)
Purity≥97% (HPLC/NMR)
InChI1S/C₁₂H₁₀O₅/c1-16-8-2-3-9-7(4-11(13)14)5-12(15)17-10(9)6-8/h2-3,5-6H,4H2,1H3,(H,13,14)

Physical State and Stability Characteristics

  • Appearance: Green crystalline solid.
  • Stability: Sensitive to light and moisture; stored at -20°C under desiccated conditions. Incompatible with oxidizing agents.
  • Thermal Behavior: Decomposes at 193°C.

Solubility Profile in Various Solvents

SolventSolubility (mg/mL)Notes
AcetoneHighCommon reaction solvent
Dimethyl SulfoxideHighPolar aprotic solvent
DMF50 mg/mLUsed for derivatization
MethanolModerateFluorescence studies

Chemical Reactivity

Functional Group Analysis

The molecule’s reactivity is governed by:

  • Acetic acid moiety: Participates in esterification, amidation, or peptide coupling reactions.
  • Coumarin ring: Sensitive to hydrolysis under acidic conditions, releasing methoxy groups.
  • Ketone group: Potential site for nucleophilic addition, though less reactive due to conjugation with the aromatic system.

Reaction Mechanisms

  • Bioconjugation: The acetic acid group reacts with amines (e.g., lysine residues) via carbodiimide-mediated coupling to form amide bonds.
  • Fluorescent Labeling: Coumarin’s π-conjugated system enables energy transfer in FRET-based substrates.
  • Ester Hydrolysis: Methoxy groups may undergo demethylation under strong acidic or basic conditions.

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3721-85-5
627-76-9

Wikipedia

7-methoxycoumarin-4-acetic acid

Dates

Modify: 2023-08-15

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